![molecular formula C22H18Cl2N4O4 B2610532 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223813-09-9](/img/structure/B2610532.png)
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and triazole rings would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxazole and triazole rings, as well as the various substituents. The chlorophenyl and methoxyphenyl groups could potentially undergo electrophilic aromatic substitution reactions, while the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption properties .Scientific Research Applications
Tetrel Bonding Interactions
Researchers have synthesized triazole derivatives incorporating α-ketoester functionalities and phenyl substituents, analyzing their O⋯π-hole tetrel bonding interactions through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations. This study highlights the significance of substituent effects on nucleophilic/electrophilic interactions, contributing to our understanding of molecular interactions in similar compounds (Ahmed et al., 2020).
Antimicrobial Activities
A study on the synthesis of new 1,2,4-triazole derivatives, starting from specific triazolone compounds, demonstrated antimicrobial properties against various microorganisms. The research provides insights into the structure-activity relationship of triazole derivatives, suggesting potential applications in developing antimicrobial agents (Bektaş et al., 2007).
Cytotoxic and Antibacterial Activities
New β-carboline derivatives with 1,2,3-triazole rings were synthesized and assessed for their cytotoxic and antibacterial activities. The presence of 1,2,3-triazole rings was found to enhance biological activities, providing a foundation for the development of novel therapeutic agents (Salehi et al., 2016).
Lipase and α-Glucosidase Inhibition
Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant lipase and α-glucosidase inhibitory activities. This research suggests the potential of these compounds in therapeutic applications related to metabolic disorders (Bekircan et al., 2015).
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new applications in areas such as medicine or materials science .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The interaction with its targets could involve various mechanisms, such as electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
The compound could potentially affect a variety of biochemical pathways. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O4/c1-12-20(26-27-28(12)16-8-9-19(30-3)17(24)10-16)22(29)31-11-18-13(2)32-21(25-18)14-4-6-15(23)7-5-14/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUMXJIXVXGYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.